molecular formula C16H13Cl2NO2 B195862 N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide CAS No. 6021-21-2

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

Cat. No. B195862
CAS RN: 6021-21-2
M. Wt: 322.2 g/mol
InChI Key: DSAWUUVGNZAARH-UHFFFAOYSA-N
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Patent
US03996209

Procedure details

A mixture of hexamethylenetetramine (17.5 g., 0.125 mol), methanol (135.5 ml) and 2(2-chloro-N-methylacetamido)-5-chlorobenzophenone (80.5 g., 0.25 mol) was saturated with ammonia. Heat the stirred mixture slowly to reflux with a steady stream of ammonia flowing through the mixture. During the course of the reaction ##STR5## was prepared. The product was not isolated. Hold at reflux for 6 hours. Stop the flow of ammonia and remove the solvent under vacuum. Take up the residue in a mixture of toluene (500 ml.) and hot water (500 ml). Separate the toluene phase and add to it, with stirring, 3N nitric acid (169 ml). The crystals which separate are filtered, wash with toluene (50 mls) and resuspended in a mixture of toluene (250 ml) and water (250 ml). Concentrated ammonia (30 ml) is added to pH 8. The toluene phase is separated, washed with water (250 ml) and then distilled to dryness in vacuo yielding 96.09% of 7-chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, melting point 125° to 127° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
135.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
7-chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Yield
96.09%

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)C[N:2]1C3.Cl[CH2:12][C:13]([N:15]([C:17]1[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][C:18]=1[C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=O)[CH3:16])=[O:14].N>CO>[Cl:31][C:28]1[CH:29]=[CH:30][C:17]2[N:15]([CH3:16])[C:13](=[O:14])[CH2:12][N:2]=[C:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:18]=2[CH:27]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
80.5 g
Type
reactant
Smiles
ClCC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
135.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the stirred mixture slowly
CUSTOM
Type
CUSTOM
Details
During the course of the reaction ##STR5## was prepared
CUSTOM
Type
CUSTOM
Details
The product was not isolated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
ADDITION
Type
ADDITION
Details
in a mixture of toluene (500 ml.) and hot water (500 ml)
CUSTOM
Type
CUSTOM
Details
Separate the toluene phase
ADDITION
Type
ADDITION
Details
add to it
CUSTOM
Type
CUSTOM
Details
The crystals which separate
FILTRATION
Type
FILTRATION
Details
are filtered
WASH
Type
WASH
Details
wash with toluene (50 mls)
ADDITION
Type
ADDITION
Details
resuspended in a mixture of toluene (250 ml) and water (250 ml)
ADDITION
Type
ADDITION
Details
Concentrated ammonia (30 ml) is added to pH 8
CUSTOM
Type
CUSTOM
Details
The toluene phase is separated
WASH
Type
WASH
Details
washed with water (250 ml)
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness in vacuo

Outcomes

Product
Name
7-chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.09%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.